4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid
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Overview
Description
4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid is a chemical compound with the molecular formula C14H17NO3 It is known for its unique structure, which includes a benzoic acid moiety linked to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 1-methyl-4-piperidone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidone nitrogen attacks the benzylic carbon, displacing the chloride ion. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The piperidinone ring can be oxidized to form a lactam.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a lactam derivative.
Reduction: Formation of a hydroxyl-substituted piperidine derivative.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Oxopiperidin-1-yl)methyl)benzoic acid
- 4-((1H-Imidazol-1-yl)methyl)benzoic acid
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
Uniqueness
4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoic acid moiety with a piperidinone ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[(1-methyl-4-oxopiperidin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H17NO3/c1-15-7-6-13(16)12(9-15)8-10-2-4-11(5-3-10)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) |
InChI Key |
CTJWYSZYKHIWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)C(C1)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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